molecular formula C14H10Cl2O2 B2520041 3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde CAS No. 381693-49-8

3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde

Cat. No.: B2520041
CAS No.: 381693-49-8
M. Wt: 281.13
InChI Key: XUIQILLRYOYQRT-UHFFFAOYSA-N
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Description

3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde is an organic compound with a complex structure featuring both chloro and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzyl chloride with 3-chloro-2-hydroxybenzaldehyde under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base (e.g., sodium hydroxide, NaOH) and a suitable solvent (e.g., ethanol).

Major Products Formed

    Oxidation: Formation of 3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzoic acid.

    Reduction: Formation of 3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of chloro and hydroxy groups can influence its binding affinity and specificity towards these targets. Additionally, the compound’s ability to undergo various chemical reactions can modulate its activity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde
  • 3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzoic acid
  • 3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzyl alcohol

Uniqueness

3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-4-2-1-3-10(12)5-9-6-11(8-17)14(18)13(16)7-9/h1-4,6-8,18H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIQILLRYOYQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC(=C(C(=C2)Cl)O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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